molecular formula C10H11BrO3 B2492176 2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one CAS No. 2059685-96-8

2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one

Cat. No. B2492176
CAS RN: 2059685-96-8
M. Wt: 259.099
InChI Key: LTEVPZBTSLGRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated compounds similar to "2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one" involves halogenation reactions that introduce bromine atoms into organic molecules. For instance, the synthesis of related bromophenols and brominated ketones typically utilizes bromination agents in the presence of base or other catalysts to achieve the desired bromination pattern on the aromatic ring or the carbon chain (Westerlund et al., 2001). These methodologies offer a foundational approach for constructing complex molecules with bromine functional groups, which can be further derivatized or utilized in subsequent synthetic steps.

Molecular Structure Analysis

The molecular structure of brominated organic compounds, including "2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one," is characterized by the presence of bromine atoms attached to carbon atoms within the molecule. These bromine atoms significantly influence the molecular geometry and electronic distribution, affecting the compound's reactivity and interaction with other molecules. X-ray diffraction analysis often reveals the precise arrangement of atoms within the crystal structure, providing insights into the molecule's conformation and stereochemistry (Shi & Jiang, 1999).

Chemical Reactions and Properties

Brominated compounds like "2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one" participate in various chemical reactions, leveraging the bromine atom's reactivity. These molecules can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile, or participate in elimination reactions to form double bonds. The presence of bromine also enables the use of these compounds as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals (Bayrak et al., 2017).

Scientific Research Applications

Chemical Synthesis and Catalysis

2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one could be a candidate for studies in the field of organic synthesis, particularly in the development of novel catalytic processes. Research often explores the synthesis of complex molecules with bromine-containing functional groups due to their potential in further chemical transformations. For example, Tateiwa et al. (1997) discussed the use of metal cation-exchanged clay as catalysts for various organic synthesis reactions, highlighting the potential of such methodologies in enhancing the efficiency and selectivity of chemical reactions Tateiwa & Uemura, 1997.

Pharmacological Research

Compounds with dihydroxyphenyl structures, similar to the one mentioned, are often of interest in pharmacological research due to their potential biological activities. Studies on related compounds like tyrosol and hydroxytyrosol have shown significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings suggest potential applications in medical and dental fields, indicating a direction for future research on 2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one Ramos et al., 2020.

Environmental Chemistry

The study of brominated organic compounds is also crucial in environmental chemistry, especially concerning their formation, degradation, and potential impacts on ecosystems and human health. For instance, research on polybrominated dibenzo-p-dioxins and dibenzofurans has shed light on their occurrence as contaminants in the environment and their toxicological effects Birnbaum et al., 2003. Such studies underscore the importance of understanding the environmental fate and biological effects of brominated compounds, including potential research on 2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one.

properties

IUPAC Name

2-bromo-1-(3,4-dihydroxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEVPZBTSLGRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC(=C(C=C1)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.